N-(3-cyclopropyl-3-hydroxypropyl)-3-(dimethylamino)benzamide
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Overview
Description
N-(3-cyclopropyl-3-hydroxypropyl)-3-(dimethylamino)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-3-(dimethylamino)benzamide typically involves the following steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the hydroxypropyl group: This step may involve the use of epoxides or other suitable intermediates.
Formation of the benzamide structure: This can be done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyclopropyl-3-hydroxypropyl)-3-(dimethylamino)benzamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like PCC or KMnO4.
Reduction: Using reducing agents like LiAlH4 or NaBH4.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane, KMnO4 in aqueous solution.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Halogenating agents like NBS, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: As a probe for studying biological pathways.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-3-(dimethylamino)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyclopropyl-3-hydroxypropyl)-3-(dimethylamino)benzamide: can be compared with other benzamides like metoclopramide, sulpiride, and tiapride.
Uniqueness: The presence of the cyclopropyl and hydroxypropyl groups may confer unique properties, such as increased stability or specific
Properties
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-3-(dimethylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-17(2)13-5-3-4-12(10-13)15(19)16-9-8-14(18)11-6-7-11/h3-5,10-11,14,18H,6-9H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIQNXJFJNGDGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCCC(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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